3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid
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Description
3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid is an organic compound that features both an aminocarbonyl group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by reduction to introduce the aminocarbonyl group. The hydroxy group can be introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and selective reduction processes are often employed to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form quinones.
Reduction: The aminocarbonyl group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
**Common
Properties
IUPAC Name |
3-(3-carbamoylphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(16)6-10/h1-7,16H,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIWSCHVQMSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689861 |
Source
|
Record name | 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258619-05-4 |
Source
|
Record name | 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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